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HEXANOL

Cat. No.: B149205 Get Quote

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing volatile organic

compound known for its significant contribution to the aroma of various natural products and its

role as a key component of human axillary sweat.[1][2] Its bifunctional nature, with both a

hydroxyl (-OH) and a thiol (-SH) group, makes it a subject of interest across diverse scientific

fields, including organic synthesis, olfactory science, and food chemistry.[1] The sensory

properties of 3M3MH1H are complex and can vary significantly between its enantiomers.[2]

The (S)-isomer is often associated with herbaceous, green, and meaty notes, while the (R)-

isomer is described as having grapefruit, passion fruit, and onion-like aromas.[2] Given its

extremely low odor detection threshold, precise and standardized sensory analysis protocols

are crucial for its characterization and for understanding its impact on flavor and fragrance

profiles.[1]

These application notes provide detailed protocols for the sensory evaluation of 3-mercapto-3-
methyl-1-hexanol, intended for researchers, scientists, and professionals in flavor, fragrance,

and drug development.

Data Presentation
The sensory characteristics of 3-mercapto-3-methyl-1-hexanol are defined by its various

aroma descriptors and its exceptionally low odor threshold. The perceived aroma can differ

based on the stereoisomer present.
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Table 1: Aroma Profile of 3-Mercapto-3-methyl-1-hexanol Stereoisomers

Stereoisomer Aroma Descriptors Application Notes

(3S)-(-)-3-mercapto-3-

methylhexan-1-ol

Herbaceous, Agrestic, Green,

Meaty, Boiled Meat, Cooked

Vegetable, Sweat, Onion-like.

[2]

Enhances meaty and savory

flavors in food products.[2]

(3R)-(+)-3-mercapto-3-

methylhexan-1-ol

Grapefruit, Passion Fruit, Black

Currant, Onion-like, Fruity.[2]

Enhances fruity and exotic fruit

flavors.[2]

Racemic Mixture
Passion fruit, Black currant,

Green, Fruity.[3]

Table 2: Odor Thresholds of Related Thiol Compounds

While specific odor threshold data for 3-mercapto-3-methyl-1-hexanol is not readily available

in the provided search results, the following table includes data for structurally related and well-

studied varietal thiols found in wine to illustrate the potency of this class of compounds.

Compound
Odor Threshold (ng/L in
model wine)

Aroma Description

3-Mercaptohexan-1-ol (3MH) 60 Grapefruit, passion fruit

3-Mercaptohexyl Acetate

(3MHA)
4 Boxwood, passion fruit, broom

4-Mercapto-4-methylpentan-2-

one (4MMP)
0.8 Boxwood, black currant

Experimental Protocols
Protocol 1: Determination of Odor Detection Threshold
This protocol outlines the determination of the odor detection threshold of 3M3MH1H in a

specific matrix (e.g., water, model wine, or air) using the ASTM E679-04 standard method

(Triangle Test).
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1. Materials and Equipment

3-Mercapto-3-methyl-1-hexanol (high purity)

Deodorized water, model wine base, or other appropriate matrix

Ethanol (food grade, for stock solution)

Glass sniffing jars with Teflon-lined caps

Micropipettes

Sensory evaluation booths with controlled ventilation and lighting.[4]

Data collection software

2. Panelist Selection and Training

Select 20-30 panelists based on their ability to discriminate different odor intensities and their

availability.

Train panelists to recognize the specific aroma of 3M3MH1H through exposure to different

concentrations. Familiarize them with the triangle test procedure.

3. Sample Preparation

Prepare a stock solution of 3M3MH1H in ethanol.

Create a series of dilutions in the desired matrix, starting from a concentration well above the

expected threshold and decreasing in steps (e.g., 3-fold dilutions).

For each concentration level, prepare three samples: two will be blanks (matrix only), and

one will contain the diluted 3M3MH1H.

4. Sensory Evaluation Procedure

Present panelists with a set of three samples (a triangle), one of which is the "odd" sample

containing the odorant.
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Instruct panelists to sniff each sample and identify the one that is different from the other two.

The presentation order of the samples should be randomized for each panelist and each

concentration level.

Start with the lowest concentration and move to higher concentrations.

5. Data Analysis

For each concentration, count the number of correct judgments.

The detection threshold is determined as the concentration at which the proportion of correct

identifications is significantly higher than chance (p < 0.05). This can be calculated using

statistical tables for triangle tests.

The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)
This protocol describes how to develop a detailed sensory profile of 3M3MH1H.

1. Materials and Equipment

Same as in Protocol 1.

Reference standards for aroma descriptors (e.g., grapefruit oil, black currant extract).

2. Panelist Selection and Training

Select 10-15 highly trained panelists.

In training sessions, panelists are exposed to various concentrations of 3M3MH1H and

related compounds.

Through group discussion, the panel develops a consensus vocabulary of 5-10 key aroma

descriptors that characterize the sample.

Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with

"low" and "high") to rate the intensity of each attribute.[4]
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3. Sample Preparation

Prepare samples of 3M3MH1H at a concentration clearly above the detection threshold,

where characteristic aromas are perceptible.

Include reference standards for each descriptor to anchor the panel.

4. Sensory Evaluation Procedure

Conduct the evaluation in individual sensory booths.[4]

Present panelists with the sample and a scoresheet (paper or digital) listing the agreed-upon

descriptors and line scales.

Panelists sniff the sample and rate the intensity of each attribute on the corresponding scale.

[4]

Include replicate evaluations to assess panelist performance.

5. Data Analysis

Convert the ratings on the line scales to numerical data.

Use analysis of variance (ANOVA) to analyze the intensity ratings for each attribute to check

for significant differences between samples and to evaluate panelist performance.

The results are typically visualized using a spider or radar plot, showing the mean intensity

scores for each descriptor.

Protocol 3: Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique used to identify which volatile compounds in a complex

mixture are responsible for specific aromas.[1]

1. Materials and Equipment

Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

Appropriate GC column (e.g., DB-Wax or CP-Sil 5 CB).[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Unveiling_the_Aroma_Profile_of_3_Mercapto_3_methylbutan_1_ol_A_Sensory_Panel_Validation_and_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Unveiling_the_Aroma_Profile_of_3_Mercapto_3_methylbutan_1_ol_A_Sensory_Panel_Validation_and_Comparative_Guide.pdf
https://www.benchchem.com/product/b149205
https://webbook.nist.gov/cgi/cbook.cgi?ID=R602612&Mask=2000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample containing 3M3MH1H (e.g., food extract, sweat sample).

Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) for sample

preparation.[1]

Humidified air supply for the olfactometry port.

2. Sample Preparation

Isolate and concentrate volatile compounds from the sample matrix using SPME or SPE. For

thiols, specific SPE sorbents with high affinity for sulfur compounds can be used for selective

enrichment.[1]

3. GC-O Analysis

Inject the concentrated extract into the GC.

The GC column separates the volatile compounds based on their boiling points and polarity.

The column effluent is split between the FID (for chemical detection) and the olfactometry

port (for sensory detection).

A trained panelist (assessor) sniffs the effluent from the olfactometry port and records the

time, duration, and description of any detected odors.

4. Data Analysis

The olfactometry data (aromagram) is aligned with the chromatogram from the FID.

This allows for the correlation of specific odor perceptions with particular peaks on the

chromatogram.

The compound corresponding to the peak of interest can then be identified using a mass

spectrometer (GC-MS).

Mandatory Visualizations
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Caption: Olfactory signaling pathway for thiol compounds.
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Sensory Analysis Workflow
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Caption: General workflow for sensory analysis experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-1-hexanol]. BenchChem, [2025]. [Online PDF]. Available at:
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mercapto-3-methyl-1-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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